5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione
Description
5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione is a β-diketone derivative characterized by a cyclohexane-1,3-dione core substituted with a 4-fluorophenyl group at position 5 and an imine-linked 4-methylphenylamino moiety at position 2. This compound belongs to a class of molecules known for their structural versatility and bioactivity, particularly as enzyme inhibitors.
Properties
Molecular Formula |
C20H18FNO2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-hydroxy-2-[(4-methylphenyl)iminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H18FNO2/c1-13-2-8-17(9-3-13)22-12-18-19(23)10-15(11-20(18)24)14-4-6-16(21)7-5-14/h2-9,12,15,23H,10-11H2,1H3 |
InChI Key |
JIFVTZJVWDFMNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 4-methylaniline to form an intermediate Schiff base, which is then cyclized with cyclohexane-1,3-dione under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl or methylphenylamino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature control).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s bioactivity and physicochemical properties are influenced by substituents on the cyclohexane-dione core. Key structural analogs include:
Physicochemical and ADMET Properties
- Lipophilicity : The target compound’s fluorophenyl group balances electronegativity and moderate lipophilicity, while chlorophenyl analogs (e.g., CAS 299935-27-6) show higher logP values due to chlorine’s hydrophobicity .
- Solubility : Piperazine-containing derivatives (e.g., C19H24ClN3O2) exhibit improved aqueous solubility compared to purely aromatic analogs .
- Metabolic Stability : Trifluoromethyl groups in Compound 2 reduce metabolic degradation, enhancing bioavailability .
Biological Activity
5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the compound's synthesis, structural characteristics, and biological activity, supported by relevant research findings and case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a condensation reaction involving 4-fluorophenyl and 4-methylphenyl amines. The process typically yields a crystalline product that can be characterized using various spectroscopic techniques.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Fluorophenyl amine, 4-Methylphenyl aldehyde | Reflux in ethanol | 78% |
| 2 | Dimethylformamide (solvent) | Crystallization | - |
The molecular structure reveals several functional groups that contribute to its biological activity. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which can affect the pharmacokinetics of the compound.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.
Anticancer Activity
A study highlighted the compound's ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The fluorinated aromatic rings are believed to interact with cellular targets, enhancing the compound's efficacy.
Case Study: Antiproliferative Effects
In vitro studies conducted on breast and ovarian cancer cell lines demonstrated that the compound induced significant cytotoxicity. The mechanism of action appears to involve the induction of cytochrome P450 enzymes, which are crucial for drug metabolism and activation of prodrugs.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| A2780 (Ovarian Cancer) | 15 | Cell cycle arrest |
The biological activity of this compound can be attributed to its interaction with various cellular pathways. Notably, it has been observed that fluorinated derivatives can modulate enzyme expression levels, such as CYP1A1 and CYP1B1, which are involved in drug metabolism and detoxification processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
